Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate
Description
Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate is a synthetic organic compound featuring a methyl propanoate backbone substituted with a cyclohexyl group at the 3-position and a 3-nitropyridin-2-ylamino moiety at the 2-position.
Properties
IUPAC Name |
methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-22-15(19)12(10-11-6-3-2-4-7-11)17-14-13(18(20)21)8-5-9-16-14/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJQKWBQLOJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate typically involves the reaction of 3-nitropyridine-2-amine with a suitable ester derivative of 3-cyclohexylpropanoic acid . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like NMR and HPLC .
Industrial Production Methods
This would involve optimizing the reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The nitropyridinyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The nitropyridinyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs in Agrochemicals
Several methyl propanoate derivatives are used as herbicides, as noted in . For example:
- Diclofop-methyl (methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate): A herbicidal agent with phenoxy substituents.
- Haloxyfop methyl ester (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate): Contains a pyridinyloxy group.
Key Differences :
Thiazole-Containing Amino Acid Derivatives
describes peptidomimetics like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid, synthesized via condensation and reduction steps. These compounds feature thiazole heterocycles and amino acid backbones.
Key Differences :
- The target compound lacks the thiazole ring but includes a nitro-pyridine moiety, which may confer distinct electronic properties.
Cycloalkyl-Substituted Methyl Esters
Methyl 3-amino-3-cyclobutylpropanoate () shares a cycloalkyl-substituted methyl propanoate structure but differs in substituents:
- Cyclobutyl vs. cyclohexyl: Smaller cyclobutyl may reduce steric hindrance but decrease lipophilicity.
- Amino vs. nitropyridinylamino: The amino group in the analog could enhance solubility, while the nitro group in the target compound may improve electrophilic reactivity .
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound may be synthesized via methods analogous to , such as condensation of nitro-pyridine derivatives with cyclohexyl-containing precursors, followed by selective reductions.
- Bioactivity Hypotheses : The nitro group could act as a hydrogen-bond acceptor, while the cyclohexyl group may enhance bioavailability through lipophilicity. However, its larger size compared to cyclobutyl analogs () might reduce solubility .
- Agrochemical Potential: Structural similarities to herbicidal methyl esters () suggest possible herbicidal activity, though the nitro-pyridine group may redirect selectivity toward different biological targets .
Biological Activity
Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₁N₃O₄
- Molecular Weight : 307.35 g/mol
- CAS Number : 318949-40-5
The compound features a cyclohexyl group, a propanoate moiety, and a nitropyridine substituent, which contribute to its reactivity and biological interactions. The nitropyridinyl group is particularly notable for its potential to interact with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves the reaction of 3-nitropyridine-2-amine with an ester derivative of 3-cyclohexylpropanoic acid. Reaction conditions are optimized to yield high purity and yield of the final product. Common reagents used in the synthesis include:
- Reagents : Ester derivatives, coupling agents
- Conditions : Varying temperatures and solvents depending on the reaction pathway
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, potentially through inhibition of specific enzymes involved in cell wall biosynthesis.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The nitropyridinyl group is hypothesized to play a crucial role in this activity by interacting with cellular signaling pathways.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes, including those involved in metabolic pathways related to cancer progression. For instance, it has shown promise as an inhibitor of factor Xa, a key enzyme in the coagulation cascade, which could have implications for thromboembolic disease treatments.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The nitropyridinyl moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Cellular Pathway Interference : The compound may alter signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : Showed significant inhibition zones compared to control groups, indicating effective antimicrobial properties.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Results : Induced apoptosis at concentrations above 10 µM, with activation of caspase 3 and 7 pathways.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 | Cell wall synthesis inhibition |
| Anticancer | MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation |
| Enzyme Inhibition | Factor Xa | 20 | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
